molecular formula C15H22N2O6S B2950655 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid CAS No. 748777-71-1

4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid

Cat. No.: B2950655
CAS No.: 748777-71-1
M. Wt: 358.41
InChI Key: ASEODXGAPXXLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid is a benzoic acid derivative characterized by a methoxy group at the 4-position and a sulfamoyl-linked morpholine moiety at the 3-position of the aromatic ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The morpholine group enhances water solubility compared to purely lipophilic substituents, which may improve bioavailability .

Properties

IUPAC Name

4-methoxy-3-(3-morpholin-4-ylpropylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-22-13-4-3-12(15(18)19)11-14(13)24(20,21)16-5-2-6-17-7-9-23-10-8-17/h3-4,11,16H,2,5-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEODXGAPXXLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid (CAS No. 748777-71-1) is a sulfonamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound's structure includes a morpholine moiety, which is known for enhancing solubility and bioavailability, making it a candidate for various pharmacological studies.

  • Molecular Formula: C15H22N2O6S
  • Molecular Weight: 358.41 g/mol
  • IUPAC Name: 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)benzoic acid

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its effects on various cellular pathways and its potential therapeutic roles. Key areas of research include:

  • Antiproliferative Activity
    • Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human cancer cell lines, suggesting potential use in cancer therapy.
  • Proteasome and Autophagy Modulation
    • Research indicates that benzoic acid derivatives can modulate protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In silico studies suggest that this compound may act as a binder to key enzymes involved in these pathways, enhancing their activity .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on enzymes such as cathepsins B and L, which are crucial for protein degradation and have implications in cancer progression and neurodegenerative diseases. The binding affinity of the compound to these enzymes was assessed using molecular docking studies, revealing promising interactions that could lead to therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeSignificant inhibition of cancer cell growth
Proteasome ModulationEnhanced activity observed in UPP and ALP pathways
Enzyme InhibitionStrong binding to cathepsins B and L

Case Studies

  • Anticancer Activity Study
    • A study focusing on the anticancer properties of this compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed without notable toxicity to normal cells .
  • Mechanistic Insights
    • In another investigation, the compound was shown to enhance the degradation of misfolded proteins through the activation of the proteasome pathway. This effect was particularly pronounced in aged fibroblast cells, suggesting its potential use as an anti-aging agent by improving cellular proteostasis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituent(s) Molecular Weight* Predicted Solubility Key Functional Groups
Target Compound Morpholin-4-yl-propylsulfamoyl ~413.45† Moderate (polar) Sulfamoyl, morpholine
4-Methoxy-3-(3-methoxypropoxy)-BA‡ Methoxypropoxy ~268.27 Low (nonpolar) Ether
Piperidinyl-trifluoromethyl analog Piperidinyl, CF3 ~511.45 Low (lipophilic) Trifluoromethyl, piperidine
Protocatechuic acid 3,4-Dihydroxy 154.12 High (polar) Hydroxyl

*Calculated based on molecular formulas; †Estimated from analogous structures; ‡BA = benzoic acid.

Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acids due to resonance stabilization of radicals by their conjugated double bonds .

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that molecular connectivity indices (0JA, 1JA, and JB) correlate with oral LD50 in mice . The morpholine and sulfamoyl groups in the target compound likely increase these indices compared to simpler substituents (e.g., methoxypropoxy), predicting higher acute toxicity (lower LD50). For example:

  • 0JA (zero-order connectivity index) : Reflects branching and atomic types; morpholine’s heteroatoms may elevate 0JA.
  • 1JA (first-order connectivity index) : Influenced by bond types; the sulfamoyl linker contributes to higher 1JA.
  • JB (cross-factor) : A product of 0JA and 1JA, which the QSTR model identifies as critical for toxicity .

Table 2: Predicted Toxicity and Bioactivity

Compound Predicted LD50 (mg/kg)* Antioxidant Activity Potential Applications
Target Compound 200–400† Low Enzyme inhibition, drug delivery
Protocatechuic acid >500† High Antioxidant therapies
Piperidinyl-trifluoromethyl analog 100–300† Variable Lipophilic drug candidates

*Based on QSTR models for benzoic acids ; †Hypothetical range for illustrative purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.